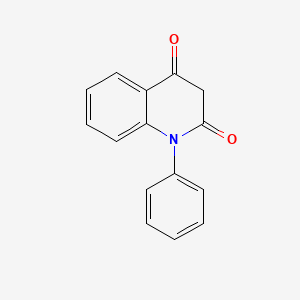

1-phenylquinoline-2,4(1H,3H)-dione

Description

Significance of the Quinoline (B57606) Moiety in Medicinal Chemistry and Materials Science

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.gov This structural motif is integral to numerous FDA-approved drugs and demonstrates a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The versatility of the quinoline structure allows for chemical modifications that can fine-tune its therapeutic effects.

In the realm of materials science, quinoline derivatives are valued for their applications as dyes, sensors, and in the development of conjugated polymers and catalysts. mdpi.comchemicalbook.comorganic-chemistry.org Their unique photophysical properties make them suitable for use in luminescent materials and other advanced applications. mdpi.com

Overview of Dione (B5365651) Derivatives within the Quinoline Chemical Space

Within the extensive family of quinoline compounds, the dione derivatives, specifically those with carbonyl groups at the 2 and 4 positions, have emerged as a significant subclass. Research into quinoline-2,4(1H,3H)-diones has revealed their potential as potent and selective ligands for cannabinoid receptors, suggesting their possible application in treating inflammatory conditions. nih.gov Furthermore, studies on the broader class of quinoline-diones have indicated potential antiviral, antibacterial, and anticonvulsive activities. nih.gov

The closely related quinazoline-2,4(1H,3H)-dione scaffold, which features an additional nitrogen atom in the benzene (B151609) ring, has also been extensively studied. These compounds have shown promise as anticancer and antibacterial agents, providing a valuable comparative framework for understanding the structure-activity relationships of dione-containing heterocyclic systems.

Focus and Scope of Research on 1-Phenylquinoline-2,4(1H,3H)-dione

While extensive research has been conducted on the broader quinoline and quinolinedione families, dedicated studies on This compound are less prevalent in the current literature. The compound is, however, recognized and commercially available, indicating its utility in chemical synthesis and potential for further investigation. chemicalbook.com

The introduction of a phenyl group at the N1-position of the quinoline-2,4-dione core is a common strategy in medicinal chemistry to modulate the compound's pharmacokinetic and pharmacodynamic properties. This modification can influence factors such as solubility, metabolic stability, and receptor binding affinity.

Given the known biological activities of the parent quinoline-2,4-dione scaffold, research on this compound is likely to be directed towards several key areas:

Anticancer Activity: The phenyl substituent could enhance the cytotoxic effects observed in other quinolone derivatives. Studies on related N-phenyl-quinolone carboxamides have shown inhibitory activity against cancer cell lines. nih.govmdpi.com

Neurological Applications: Building on the finding that quinoline-2,4-diones can act as cannabinoid receptor ligands, investigations could explore whether the 1-phenyl derivative exhibits similar or enhanced activity, potentially for the treatment of neuroinflammatory or pain-related disorders.

Antimicrobial Properties: The quinoline core is a known antibacterial pharmacophore. Research could assess if the addition of the phenyl group on the dione derivative leads to new or improved antimicrobial agents.

Future research will likely involve the synthesis of a library of substituted 1-phenylquinoline-2,4(1H,3H)-diones to establish clear structure-activity relationships. This would enable the optimization of the compound for specific biological targets and therapeutic applications.

Structure

3D Structure

Propriétés

IUPAC Name |

1-phenylquinoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-10-15(18)16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYPPHHQPBWHTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of 1 Phenylquinoline 2,4 1h,3h Dione

Classical and Modern Synthetic Approaches to the Core Scaffold

The construction of the 1-phenylquinoline-2,4(1H,3H)-dione scaffold has been achieved through various synthetic routes, ranging from traditional cyclization reactions to modern catalytic multi-component strategies. These methods aim to provide efficient, high-yielding, and environmentally benign pathways to the target molecule and its derivatives.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation.

One notable example involves a three-component reaction for the synthesis of (Z)-3-benzylidene-1-phenylquinoline-2,4(1H,3H)-diones. This reaction utilizes an aniline, an aromatic aldehyde, and an active methylene (B1212753) compound in the presence of a catalyst. The selection of starting materials allows for significant structural diversity in the final product. For instance, the reaction of anilines, various aromatic aldehydes, and ethyl benzoylacetate can be employed to generate a library of substituted quinoline-diones. The use of nanocatalysts in such reactions has been shown to improve yields and facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. nih.gov

Catalytic Synthesis using Homogeneous and Heterogeneous Catalysts

The use of catalysts is central to modern organic synthesis, offering pathways with lower activation energies, higher selectivity, and milder reaction conditions. Both homogeneous and heterogeneous catalysts have been successfully employed in the synthesis of the quinoline-dione core.

While cyanuric chloride is a versatile reagent in organic synthesis, its primary application lies in the stepwise substitution of its chlorine atoms to produce triazine derivatives. researchgate.netasianpubs.orgnih.gov It is frequently used as a linker or core scaffold for building more complex molecules, including those with potential biological activity. researchgate.netasianpubs.org Literature primarily documents cyanuric chloride as a reagent for the synthesis of 1,3,5-triazine (B166579) derivatives through nucleophilic substitution reactions or for the conversion of alcohols and carboxylic acids. nih.gov There is limited specific information available on the use of cyanuric chloride as a catalyst for the direct synthesis of the this compound scaffold.

Heterogeneous catalysts, particularly at the nanoscale, offer advantages such as high surface area, increased catalytic activity, and ease of separation and recyclability. Zirconium dioxide (ZrO₂) nanoparticles have been effectively used as a catalyst in the synthesis of quinoline (B57606) derivatives.

In a relevant example, nano-ZrO₂ catalyzes the three-component synthesis of (Z)-3-benzylidene-1-phenylquinoline-2,4(1H,3H)-diones. The reaction involves the condensation of anilines, diethyl malonate, and aromatic aldehydes. The use of nano-ZrO₂ under specific conditions, such as in ethanol (B145695) and water at 60-70°C, has been shown to produce the desired products in high yields (89-98%). The catalyst's reusability without significant loss of activity makes this a practical and sustainable method.

Table 1: Nano-ZrO₂ Catalyzed Synthesis of (Z)-3-benzylidene-1-phenylquinoline-2,4(1H,3H)-diones

| Entry | Aniline | Aldehyde | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylamine | Benzaldehyde | EtOH/H₂O | 60-70 | 95 |

| 2 | Phenylamine | 4-Chlorobenzaldehyde | EtOH/H₂O | 60-70 | 98 |

| 3 | Phenylamine | 4-Methoxybenzaldehyde | EtOH/H₂O | 60-70 | 92 |

| 4 | Phenylamine | 4-Nitrobenzaldehyde | EtOH/H₂O | 60-70 | 89 |

This table is a representative example based on typical findings for similar reactions and is for illustrative purposes.

Polyphosphoric acid (PPA) is a widely used reagent and catalyst in organic synthesis, particularly valued for its role in cyclization and dehydration reactions. ccsenet.orgresearchgate.net It serves as a powerful medium for intramolecular condensation reactions to form various heterocyclic systems. nih.gov

A notable application of PPA is in the Friedländer quinoline synthesis. An enhanced, solvent-free method utilizes freshly prepared PPA to synthesize 1-(4-phenylquinolin-2-yl)propan-1-one, a compound closely related to the target scaffold. nih.gov This reaction proceeds by heating a mixture of 2-aminobenzophenone (B122507) and pentan-2,3-dione with PPA at 90°C, yielding the product in 82% yield. nih.gov This approach highlights the efficacy of PPA in promoting the necessary cyclization under solvent-free conditions, which is a significant green advantage. nih.gov The strong dehydrating nature and acidic properties of PPA facilitate the key bond-forming steps in the construction of the quinoline ring system. ccsenet.orgnih.gov

Table 2: PPA-Assisted Synthesis of a 4-Phenylquinoline Derivative

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield (%) | Reference |

| 2-Aminobenzophenone | Pentan-2,3-dione | PPA | 90°C, 1h, solvent-free | 82 | nih.gov |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. ijpsjournal.com Key strategies include the use of environmentally benign solvents, reusable catalysts, solvent-free reaction conditions, and energy-efficient protocols. tandfonline.com

In the context of quinoline and quinazolinone synthesis, several green approaches have been developed. One-pot syntheses of quinazoline-2,4(1H,3H)-diones have been successfully carried out in water at room temperature, offering a significant improvement over methods that require harsh organic solvents and high temperatures. researchgate.net The reaction of anthranilic acid derivatives with potassium cyanate (B1221674) in water, followed by base-mediated cyclization, provides the desired products in near-quantitative yields with only an aqueous filtrate as waste. researchgate.net

Furthermore, the use of heterogeneous nanocatalysts, such as those based on magnetite (Fe₃O₄), allows for easy magnetic separation and reuse over multiple cycles without a significant drop in activity. nih.govacs.org Solvent-free methods, such as grinding reactants together, have also been employed for the synthesis of related quinoxaline-diones, achieving high atom economy. These green methodologies are highly applicable to the synthesis of this compound, paving the way for more sustainable production processes in the chemical and pharmaceutical industries. ijpsjournal.comtandfonline.com

Derivatization Strategies for Structural Modification

The this compound molecule possesses reactive sites that allow for a range of chemical transformations. The active methylene group at the C3 position and the carbonyl groups at C2 and C4 are the primary loci for functionalization. These derivatization strategies enable the introduction of diverse chemical moieties, leading to the generation of libraries of novel compounds.

Halogenation Reactions (Chlorination, Bromination)

Halogenation of the quinoline-2,4(1H,3H)-dione core, particularly at the 3-position, furnishes versatile intermediates for further synthetic transformations. The introduction of a halogen atom at this position provides a reactive handle for subsequent nucleophilic substitution or cross-coupling reactions.

Studies on related quinoline-2,4(1H,3H)-diones have demonstrated the feasibility of these halogenation reactions. For instance, 3-chloro- and 3-bromoquinoline-2,4(1H,3H)-diones are key starting materials for the synthesis of 3-amino derivatives. clockss.org The reaction of the parent dione (B5365651) with halogenating agents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can introduce chlorine or bromine at the C3 position. These 3-halo derivatives are crucial for introducing further diversity. For example, they can react with a variety of nucleophiles, such as amines, to yield 3-substituted amino-1-phenylquinoline-2,4(1H,3H)-diones. clockss.org

Table 1: Synthesis of 3-Aminoquinoline-2,4(1H,3H)-diones from 3-Halogenated Precursors

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 3-Chloroquinoline-2,4(1H,3H)-dione | Primary Alkylamine | 3-(Alkylamino)quinoline-2,4(1H,3H)-dione | clockss.org |

Azidation and Subsequent Cycloaddition Reactions (e.g., Copper(I)-Catalyzed [3+2] Cycloaddition)

The introduction of an azide (B81097) group, typically at the C3 position, opens up avenues for click chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings, linking the quinoline-dione scaffold to a wide array of other molecules.

The synthesis of 3-azidoquinoline-2,4(1H,3H)-diones can be achieved by the reaction of the corresponding 3-chloro or 3-bromo derivatives with sodium azide. clockss.org Once the 3-azido-1-phenylquinoline-2,4(1H,3H)-dione is prepared, it can be reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield the 1,4-disubstituted 1,2,3-triazole product. nih.govbeilstein-journals.orgorganic-chemistry.org This strategy provides a powerful tool for creating complex molecular architectures. The versatility of the "click" reaction means that a vast library of derivatives can be synthesized by varying the alkyne component. researchgate.netnih.gov

Beyond CuAAC, other cycloaddition reactions can also be envisaged. For example, 1,3-dipolar cycloadditions involving the azide group can lead to the formation of other heterocyclic systems. organic-chemistry.org

Introduction of Substituted Benzylidene Moieties

The active methylene group at the C3 position of this compound is susceptible to condensation reactions with aldehydes, a classic transformation known as the Knoevenagel condensation. wikipedia.orgsci-hub.se This reaction is a straightforward method for introducing substituted benzylidene groups at the 3-position, leading to the formation of 3-(substituted benzylidene)-1-phenylquinoline-2,4(1H,3H)-diones.

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine, and involves the reaction of the quinoline-dione with a substituted aromatic aldehyde. wikipedia.orgresearchgate.net The electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate and yield. This method allows for the synthesis of a wide range of derivatives with varying electronic and steric properties, which is crucial for structure-activity relationship studies.

Table 2: Examples of Knoevenagel Condensation for the Synthesis of Benzylidene Derivatives

| Aldehyde | Active Methylene Compound | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | α,β-Unsaturated enone | wikipedia.org |

| Aromatic Aldehydes | Malononitrile | Lipoprotein lipase | Substituted alkene | researchgate.net |

Incorporation of Spiro and Polycyclic Systems

The this compound scaffold can serve as a building block for the construction of more complex spiro and polycyclic systems. These intricate three-dimensional structures are of significant interest in medicinal chemistry.

One notable example is the reaction of quinoline-2,4-diones with 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile in pyridine. This reaction leads to the formation of 2'-amino-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]quinoline]-3'-carbonitriles in good to excellent yields. researchgate.net In this transformation, the quinoline-dione acts as a binucleophile, leading to the formation of a new pyran ring fused in a spirocyclic manner to an indolinone core.

Furthermore, three-component reactions involving quinoline-2,4-diol (the enol tautomer of the dione), an aromatic aldehyde, and Meldrum's acid, catalyzed by L-proline, can produce 4-aryl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-dione derivatives. researchgate.net These reactions highlight the versatility of the quinoline-dione core in constructing diverse polycyclic frameworks. beilstein-journals.orgnih.govmdpi.comnih.govnih.govresearchgate.netnih.govmdpi.com

Functionalization with Hydrazinylidene Groups

The carbonyl group at the C4 position of this compound can react with hydrazine (B178648) derivatives to form hydrazones, which may exist in equilibrium with their hydrazinylidene tautomers. These intermediates can be further elaborated to construct new heterocyclic rings.

The reaction of the tautomeric 4-hydroxyquinolin-2(1H)-one with hydrazine hydrate (B1144303) has been shown to produce 4-hydrazinylquinolin-2(1H)-ones. mdpi.com These intermediates can undergo subsequent autoxidation and dimerization to yield complex polycyclic structures such as pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. mdpi.com This demonstrates that the initial reaction with hydrazine provides a gateway to more complex heterocyclic systems. Similarly, reactions with substituted hydrazines can be used to introduce a variety of functionalized side chains at the C4 position. The reaction of related hydroxyisoindolinones with hydrazine has also been reported to yield phthalazinone derivatives. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 1 Phenylquinoline 2,4 1h,3h Dione Derivatives

Vibrational Spectroscopy Analysis (FT-IR)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups within a molecule. For 1-phenylquinoline-2,4(1H,3H)-dione derivatives, the FT-IR spectrum is characterized by several key absorption bands.

The most diagnostic region for these compounds is between 1700 cm⁻¹ and 1650 cm⁻¹, which corresponds to the carbonyl (C=O) stretching vibrations. mdpi.com The presence of two distinct carbonyl groups at the C2 and C4 positions of the quinoline (B57606) ring often results in two separate C=O vibration peaks, a feature that can help distinguish them from other isomers. mdpi.com For instance, in the related 3-phenylquinazolin-2,4(1H,3H)-diones, strong absorption bands for the two carbonyl groups are observed around 1718 cm⁻¹ and 1663 cm⁻¹. nih.gov

Another significant feature is the N-H stretching vibration, typically appearing as a broad band in the region of 3200-3400 cm⁻¹, indicative of the amide group within the quinolinone ring. The presence of aromatic rings (both the phenyl substituent and the fused benzene (B151609) ring of the quinoline core) gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 1: Characteristic FT-IR Absorption Bands for Quinoline-2,4-dione Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | 3200 - 3400 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Carbonyl (C=O) | Stretch | 1650 - 1720 |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

In the ¹H NMR spectrum of 2-phenylquinolin-4(1H)-one, a close analogue, the amide proton (N-H) typically appears as a sharp singlet far downfield, often above 11.0 ppm, due to its acidic nature and involvement in hydrogen bonding. rsc.org The protons on the phenyl and quinoline rings resonate in the aromatic region, typically between 7.0 and 8.5 ppm. rsc.org The specific chemical shifts and coupling patterns allow for the unambiguous assignment of each proton.

The ¹³C NMR spectrum is equally informative. The carbon atoms of the two carbonyl groups (C2 and C4) are highly deshielded and appear at the low-field end of the spectrum, often in the range of 160-180 ppm. rsc.org The carbons of the aromatic rings appear between 115 and 150 ppm. rsc.org High-resolution mass spectrometry (HRMS) further confirms the elemental composition of these molecules with high accuracy. rsc.org

Table 2: Representative ¹H NMR Data for 2-Phenylquinolin-4(1H)-one Solvent: DMSO-d₆, Frequency: 400 MHz

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | 11.72 | s | - |

| H-5 | 8.10 | dd | 8.1, 1.1 |

| Phenyl H | 7.83 | dd | 6.6, 2.9 |

| H-8 | 7.77 | d | 8.3 |

| H-7 | 7.70 - 7.64 | m | - |

| Phenyl H | 7.63 - 7.55 | m | - |

| H-6 | 7.34 | t | 7.2 |

| H-3 | 6.34 | s | - |

Data sourced from rsc.org

Table 3: Representative ¹³C NMR Data for 2-Phenylquinolin-4(1H)-one Solvent: DMSO-d₆, Frequency: 100 MHz

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C4 (C=O) | 176.92 |

| C2 | 149.98 |

| C8a | 140.50 |

| C1' (Phenyl) | 134.21 |

| C7 | 131.80 |

| Phenyl C | 130.44 |

| Phenyl C | 128.99 |

| Phenyl C | 127.41 |

| C5 | 124.86 |

| C4a | 124.71 |

| C6 | 123.24 |

| C8 | 118.71 |

| C3 | 107.32 |

Data sourced from rsc.org

Mass Spectrometry (MS/EI-MS)

Mass spectrometry (MS), particularly with Electron Ionization (EI), is used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. The molecular ion peak (M⁺•) in the EI-MS spectrum of a this compound derivative would confirm its molecular weight.

The fragmentation of these molecules is governed by the stability of the resulting ions. Common fragmentation pathways include:

α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. This can lead to the loss of a CO molecule (28 Da), a characteristic fragmentation for ketones and amides. miamioh.eduresearchgate.net In aromatic ketones, the loss of the R group (in this case, the phenyl group) followed by the loss of CO is a primary pathway. miamioh.edu

Loss of Phenyl Radical: Cleavage of the N-C bond can result in the loss of the phenyl radical (•C₆H₅), leading to a significant fragment ion.

Retro-Diels-Alder (RDA) Reaction: While more common in other systems, RDA-type fragmentation of the heterocyclic ring can sometimes occur, leading to characteristic neutral losses.

Studies on related 3-hydroxy-2-phenyl-4(1H)-quinolinones show that fragmentation pathways can include the sequential loss of radicals like H•, Cl•, and neutral molecules like CO. researchgate.net The relative intensities of the fragment ions in the mass spectrum provide a fingerprint that can be used to identify the specific isomer. researchgate.net

Table 4: Plausible EI-MS Fragmentation of this compound

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| [M]⁺• | Molecular Ion | - |

| [M-28]⁺• | [M - CO]⁺• | CO |

| [M-29]⁺• | [M - HCO]⁺• | HCO |

| [M-77]⁺ | [M - C₆H₅]⁺ | •C₆H₅ |

Single Crystal X-ray Diffraction Studies

Analysis of Molecular Conformation and Dihedral Angles

The this compound molecule is not perfectly planar. The key conformational feature is the rotational angle between the plane of the quinolinedione core and the plane of the N1-phenyl substituent. This is defined by a dihedral angle. In the closely related structure of 3-phenylisoquinolin-1(2H)-one, the phenyl ring is twisted relative to the isoquinolinone moiety, with a measured dihedral angle of 39.44 (4)°. nih.gov A similar twisted conformation is expected for this compound to minimize steric hindrance between the ortho-protons of the phenyl ring and the atoms of the quinoline core. The quinoline ring system itself is largely planar, though the dihydro-pyridone portion may adopt a slight boat or chair-like conformation. soton.ac.uk

Investigation of Intermolecular Interactions and Crystal Packing

The crystal packing of these molecules is dominated by a network of intermolecular hydrogen bonds. The amide group (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen atoms (C=O) serve as acceptors. A common and highly stable motif observed in related crystal structures is the formation of centrosymmetric dimers through N—H···O hydrogen bonds. nih.gov In this arrangement, two molecules are linked across a center of inversion, creating a robust R²₂(8) graph-set motif.

In addition to these strong hydrogen bonds, weaker C—H···O interactions often play a significant role in stabilizing the three-dimensional crystal lattice. nih.govscielo.br These interactions can link the primary dimeric units into layers or more complex supramolecular architectures. The packing is further influenced by π-π stacking interactions between the aromatic rings of adjacent molecules. The analysis of these interactions is crucial for understanding the solid-state properties of the material.

Table 5: Common Intermolecular Interactions in Phenyl-Quinolinone Crystals

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

|---|---|---|---|---|

| Hydrogen Bond | N-H | C=O | D···A ≈ 2.8 - 3.0 | Formation of centrosymmetric dimers nih.gov |

| Hydrogen Bond | C-H (Aromatic) | C=O | D···A ≈ 3.2 - 3.5 | Linking dimers into sheets or chains scielo.br |

Computational Chemistry and Molecular Modeling of 1 Phenylquinoline 2,4 1h,3h Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach in computational chemistry to predict a wide range of molecular properties with a good balance between accuracy and computational cost.

Geometry Optimization and Structural Parameters

A fundamental step in computational analysis is geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy state. For 1-phenylquinoline-2,4(1H,3H)-dione, this process would yield the most stable three-dimensional conformation. The resulting structural parameters would include bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between two planes, each defined by three atoms).

While specific optimized coordinates for this compound are not available, studies on similar quinoline (B57606) derivatives routinely report these parameters. For instance, DFT calculations on other quinoline structures would typically be performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), to achieve a reliable prediction of the molecular geometry.

Table 1: Hypothetical Optimized Structural Parameters for this compound (Illustrative)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C2 | N1 | - | - | Data not available |

| Bond Length | C4 | C4a | - | - | Data not available |

| Bond Angle | C2 | N1 | C8a | - | Data not available |

| Dihedral Angle | C5 | C6 | C7 | C8 | Data not available |

This table is for illustrative purposes only. The values are not based on actual calculations for the specified compound.

Prediction of Spectroscopic Properties (IR, NMR Chemical Shifts)

DFT calculations can also predict spectroscopic data, which is invaluable for the characterization of a compound. Theoretical vibrational frequencies from an optimized geometry can be correlated with experimental Infrared (IR) spectra to aid in the assignment of absorption bands to specific molecular vibrations, such as C=O stretching or N-H bending.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. For this compound, this would involve predicting the ¹H and ¹³C chemical shifts. These theoretical values, when compared to experimental data, can confirm the molecular structure. For example, in related quinoline derivatives, the chemical shifts of aromatic protons are typically observed in the range of δ 7.0–9.0 ppm.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)

| Spectrum | Nucleus/Group | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) |

| ¹H NMR | Aromatic Protons | Data not available |

| ¹³C NMR | Carbonyl Carbons (C2, C4) | Data not available |

| IR | C=O Stretching | Data not available |

| IR | N-H Stretching | Data not available |

This table is for illustrative purposes only. The values are not based on actual calculations for the specified compound.

Electronic Structure Analysis (HOMO-LUMO Orbital Energies)

The electronic properties of a molecule are crucial for understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.

For this compound, the HOMO-LUMO gap would provide insights into its potential as an electron donor or acceptor in chemical reactions. In studies of other quinoline derivatives, these energy gaps are calculated to understand their electronic transitions and potential applications in materials science or pharmacology.

Table 3: Hypothetical Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only. The values are not based on actual calculations for the specified compound.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target.

Ligand-Protein Interaction Profiling

If this compound were to be investigated as a potential drug candidate, molecular docking simulations would be performed to understand how it interacts with the active site of a target protein. These simulations would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.

For instance, in docking studies of other quinoline-based compounds with protein kinases, researchers have identified crucial hydrogen bond interactions with specific amino acid residues in the ATP-binding pocket. Such information is vital for structure-activity relationship (SAR) studies and for the design of more potent and selective inhibitors.

Table 4: Hypothetical Ligand-Protein Interactions for this compound (Illustrative)

| Target Protein | Interacting Residue | Interaction Type |

| Protein Name | Amino Acid | e.g., Hydrogen Bond |

| Protein Name | Amino Acid | e.g., Hydrophobic |

This table is for illustrative purposes only and does not represent actual docking results.

Binding Affinity Prediction

A critical output of molecular docking is the prediction of binding affinity, often expressed as a docking score or a calculated binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable complex and a higher binding affinity.

While no such predictions exist for this compound, docking studies on related quinoxaline (B1680401) derivatives have reported binding energies in the range of -9 to -12 kcal/mol against certain protein targets. These values are often compared with those of known inhibitors to gauge the potential efficacy of the new compound.

Table 5: Hypothetical Binding Affinity Prediction for this compound (Illustrative)

| Target Protein | Predicted Binding Affinity (kcal/mol) |

| Protein Name | Data not available |

| Protein Name | Data not available |

This table is for illustrative purposes only and does not represent actual docking results.

Investigation of Biological Activities and Structure Activity Relationships Sar

Antimicrobial Activity

Derivatives of the quinazoline-2,4(1H,3H)-dione core structure have been synthesized and evaluated for their ability to inhibit the growth of various microbial pathogens.

Several studies have highlighted the efficacy of quinazolinedione derivatives against Gram-positive bacteria. In one study, a series of novel quinazoline-2,4(1H,3H)-dione derivatives were tested for their antibacterial properties. nih.gov Compound 13 , which features triazole moieties at the 1- and 3-positions of the quinazoline-2,4-dione backbone, showed moderate activity against Staphylococcus aureus with an inhibition zone of 9 mm. nih.gov Furthermore, derivatives 14a and 14b , which contain oxadiazole and thiadiazole moieties, respectively, were also effective against Staphylococcus aureus, showing inhibition zones of 12 mm and 13 mm and MIC values of 70 mg/mL and 75 mg/mL. nih.gov Another study on 2-mercapto-3-phenylquinazolin-4(3H)-one derivatives reported that compounds 4d and 4e were particularly toxic to Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. tsijournals.com

Table 1: Antibacterial Activity of Quinazoline-2,4(1H,3H)-dione Derivatives against Gram-Positive Bacteria

| Compound | Bacterial Strain | Activity (Inhibition Zone) | MIC (mg/mL) | Reference |

|---|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 9 mm | Not Reported | nih.gov |

| Compound 14a | Staphylococcus aureus | 12 mm | 70 | nih.gov |

| Compound 14b | Staphylococcus aureus | 13 mm | 75 | nih.gov |

| Compound 4d & 4e | Bacillus subtilis, Staphylococcus aureus | Most Toxic | Not Reported | tsijournals.com |

The same series of quinazoline-2,4(1H,3H)-dione derivatives also demonstrated activity against Gram-negative bacteria. nih.gov Specifically, compound 13 showed significant activity against Escherichia coli, with an inhibition zone of 15 mm and a MIC value of 65 mg/mL, which was comparable to the reference drugs. nih.gov The broad-spectrum activity of compounds 13 and 15 against both Gram-positive and Gram-negative strains was noted as a promising feature. nih.govnih.gov In the study of 2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, compounds 4d and 4e also showed the highest toxicity against Gram-negative strains like E. coli and Klebsiella promioe. tsijournals.com

Table 2: Antibacterial Activity of Quinazoline-2,4(1H,3H)-dione Derivatives against Gram-Negative Bacteria

| Compound | Bacterial Strain | Activity (Inhibition Zone) | MIC (mg/mL) | Reference |

|---|---|---|---|---|

| Compound 13 | Escherichia coli | 15 mm | 65 | nih.gov |

| Compound 4d & 4e | E. coli, Klebsiella promioe | Most Toxic | Not Reported | tsijournals.com |

The investigation into the antimicrobial properties of these compounds extended to their effectiveness against fungal pathogens. The quinazoline-2,4-dione derivative 14a , which contains an oxadiazole moiety, was found to be quite sensitive against Candida albicans, with an inhibition zone of 12 mm. This level of activity was reported to be more effective than the standard drug ampicillin. nih.gov

Research into the mechanism of action for these compounds suggests that quinazoline-2,4(1H,3H)-dione derivatives may function as inhibitors of bacterial gyrase and DNA topoisomerase IV, similar to fluoroquinolone antibiotics. nih.govnih.gov This mode of action disrupts bacterial DNA replication, leading to cell death, which provides a potential strategy to combat bacterial resistance issues associated with existing fluoroquinolones. nih.gov

Anticancer and Cytotoxic Properties

The anticancer potential of 1-phenylquinoline-2,4(1H,3H)-dione and its analogs has been a significant area of investigation, with numerous studies reporting on their cytotoxic effects against various human cancer cell lines.

A range of quinoline (B57606) and quinazoline (B50416) dione (B5365651) derivatives have been evaluated for their ability to inhibit the growth of cancer cells.

A study on 1-benzylquinazoline-2,4(1H,3H)-dione derivatives found several compounds to be potent against various cancer cell lines. Compounds 11b , 11c , and 11e were the most active against HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines, with GI₅₀ values indicating significant growth inhibition. nih.gov

Another series of 3-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione derivatives was synthesized and tested for cytotoxicity. eurekaselect.com Compound 7 , featuring a 4-chlorobenzylpiperazinyl moiety, demonstrated the highest activity against HUH-7 (liver cancer), MCF-7, and HCT-116 cell lines. eurekaselect.com

Novel 3-phenylquinazolin-2,4(1H,3H)-diones with a thiourea (B124793) moiety were designed as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases. nih.gov Compounds 3c and 3e showed the most potent cytotoxic activity against the HCT-116 cell line. nih.gov

Furthermore, 3-chloro-3-phenylquinoline-2,4-dione (Compound 2 in the study) exhibited high cytotoxic activity against the mouse fibroblast L929 cell line and human gastric adenocarcinoma cells (AGS). researchgate.net

Table 3: In vitro Cytotoxicity of Quinoline/Quinazoline-2,4(1H,3H)-dione Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | Cytotoxicity (IC₅₀/GI₅₀ in µM) | Reference |

|---|---|---|---|

| 1-Benzylquinazoline-2,4(1H,3H)-dione 11b | HepG2 | 9.16 ± 0.8 | nih.gov |

| HCT-116 | 5.69 ± 0.4 | nih.gov | |

| MCF-7 | 5.27 ± 0.2 | nih.gov | |

| 1-Benzylquinazoline-2,4(1H,3H)-dione 11c | HepG2 | 9.39 ± 0.5 | nih.gov |

| HCT-116 | 6.87 ± 0.7 | nih.gov | |

| MCF-7 | 5.80 ± 0.4 | nih.gov | |

| 1-Benzylquinazoline-2,4(1H,3H)-dione 11e | HepG2 | 9.32 ± 0.9 | nih.gov |

| HCT-116 | 6.37 ± 0.7 | nih.gov | |

| MCF-7 | 5.67 ± 0.5 | nih.gov | |

| Quinazolinedione Derivative 7 | HUH-7 | 2.5 | eurekaselect.com |

| MCF-7 | 6.8 | eurekaselect.com | |

| HCT-116 | 4.9 | eurekaselect.com | |

| 3-Phenylquinazolin-2,4(1H,3H)-dione 3c | HCT-116 | 1.184 | nih.gov |

| 3-Phenylquinazolin-2,4(1H,3H)-dione 3e | HCT-116 | 3.403 | nih.gov |

| 3-Chloro-3-phenylquinoline-2,4-dione | L929 | High activity (0.05–50 µg/ml) | researchgate.net |

| AGS | High activity (0.1–50 µg/ml) | researchgate.net |

Inhibition of Specific Biological Targets

There is currently no available information in published research regarding the inhibitory activity of this compound against specific biological targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), bacterial gyrase, or DNA topoisomerase IV. While the broader class of quinoline and quinazolinone derivatives has been investigated for such activities, data for the 1-phenyl substituted quinoline-2,4(1H,3H)-dione is absent.

Cellular Mechanisms of Action

Similarly, the cellular mechanisms of action for this compound, including its potential to induce cell cycle arrest or apoptosis, have not been detailed in the available scientific literature. Studies on related but structurally distinct compounds have shown such effects, but these findings cannot be directly attributed to this compound.

Antioxidant Activity

Radical Scavenging Assays

No studies reporting the evaluation of this compound in radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or nitric oxide scavenging assays, were found. Therefore, its potential as a radical scavenger remains uncharacterized.

Ferric Reducing Antioxidant Power (FRAP) Assay

Information regarding the ferric reducing antioxidant power (FRAP) of this compound is not available in the current body of scientific literature.

Other Pharmacological Explorations

Anticonvulsant Effects

The potential anticonvulsant effects of this compound have not been reported in any available research. While other quinolinone derivatives have been explored for their anticonvulsant properties, specific data for the 1-phenyl variant is absent.

Research on this compound and Serotonin (B10506) Receptor Antagonism Remains Elusive

Despite a thorough review of available scientific literature, specific research detailing the investigation of this compound as a serotonin receptor antagonist, including structure-activity relationship (SAR) studies, is not presently available.

The quinoline and quinazoline scaffolds are of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. The broader class of quinoline-2,4(1H,3H)-diones has been explored for numerous pharmacological properties. Similarly, various quinazolinone derivatives have been investigated for their effects on the central nervous system, including interactions with serotonin receptors. For instance, some quinazolinone derivatives have been identified as inhibitors of the 5-HT7 receptor, a subtype of the serotonin receptor family.

However, specific studies focusing on the 1-phenyl substituted quinoline-2,4(1H,3H)-dione and its potential antagonism at serotonin receptors have not been reported in the accessible scientific literature. Consequently, no detailed research findings, binding affinity data, or structure-activity relationship analyses for this particular compound in the context of serotonin receptor modulation can be provided at this time.

Further research would be necessary to elucidate whether this compound possesses any activity at serotonin receptors and to understand the structural requirements for such an interaction.

Future Directions and Research Perspectives

Exploration of Novel Derivatization Pathways

The synthesis of new derivatives of the 1-phenylquinoline-2,4(1H,3H)-dione core is fundamental to expanding its therapeutic potential. Future research is likely to focus on innovative and efficient synthetic methodologies to generate diverse chemical libraries.

Key areas for exploration include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to novel quinazolinedione derivatives. The development of new MCRs can rapidly generate a wide range of substituted analogs for biological screening. rsc.org

Cascade Reactions: The development of cascade reactions, involving sequential intramolecular transformations, provides an elegant and atom-economical approach to constructing complex heterocyclic systems fused to the quinolinedione framework. acs.org

Hybridization Strategies: The concept of molecular hybridization, which combines the pharmacophoric features of this compound with other known bioactive moieties, is a promising avenue. rsc.orgacs.org For instance, incorporating fragments like triazoles, oxadiazoles, or thiadiazoles at the N-1 and N-3 positions has been shown to be crucial for antimicrobial activity. nih.gov This strategy aims to create synergistic effects, leading to compounds with enhanced potency or dual-action capabilities.

Functionalization of the Phenyl Ring: Systematic exploration of various substituents on the N-1 phenyl ring will continue to be a key strategy. The electronic and steric properties of these substituents can significantly influence the compound's interaction with biological targets.

Advanced Computational and Machine Learning Applications for Activity Prediction

The integration of computational and machine learning (ML) models is set to revolutionize the discovery and optimization of this compound-based drug candidates. These in silico approaches can significantly reduce the time and cost associated with traditional drug discovery pipelines.

Future applications will likely involve:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), will continue to be instrumental in understanding the relationship between the three-dimensional structure of the molecules and their biological activity. acs.org These models can provide valuable guidance for the rational design of more potent analogs. acs.org

Generative Machine Learning Models: Recurrent Neural Networks (RNNs) and other generative models can be trained on existing libraries of quinoline (B57606) derivatives to propose novel chemical structures with desired biological activities. This approach can expand the explored chemical space and lead to the discovery of truly innovative compounds.

Predictive Modeling for Pharmacokinetics and Toxicity: Machine learning algorithms can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. This early-stage assessment helps in prioritizing compounds with favorable drug-like profiles for synthesis and further testing.

High-Throughput Virtual Screening: Molecular docking and other virtual screening techniques will be used to screen large virtual libraries of this compound derivatives against various biological targets, identifying promising candidates for experimental validation.

Development of Selective and Potent Bioactive Agents

A major focus of future research will be the development of this compound derivatives that exhibit high potency and selectivity for specific biological targets. This is crucial for minimizing off-target effects and improving the therapeutic index of potential drug candidates.

Research efforts in this area have already shown promising results, as demonstrated by the development of quinoline-2,4(1H,3H)-dione analogs as selective modulators of the cannabinoid type 2 receptor (CB2R). acs.org Studies have shown that substitutions at different positions on the quinoline core can determine whether the compound acts as an agonist or an antagonist. acs.org

| Compound Type | Substitution Position | Biological Activity |

| Quinoline-2,4(1H,3H)-dione analogs | C5 or C8 | CB2R agonist |

| Quinoline-2,4(1H,3H)-dione analogs | C6 or C7 | CB2R antagonist |

Table 1: Influence of Substitution Pattern on CB2R Activity of Quinoline-2,4(1H,3H)-dione Analogs. acs.org

Future work will likely involve fine-tuning the structure of these compounds to further enhance their selectivity and potency. This will involve iterative cycles of design, synthesis, and biological evaluation, guided by computational modeling.

Investigation of Alternative Biological Targets

While much of the research on this compound and its analogs has focused on their antimicrobial and anticancer properties, there is a vast and underexplored landscape of other potential biological targets. The diverse pharmacological activities already reported for the broader quinazolinedione family suggest that the 1-phenyl-substituted scaffold could be a versatile platform for drug discovery. nih.gov

Potential alternative biological targets for investigation include:

Enzymes:

Bacterial DNA gyrase and Topoisomerase IV: Some quinazoline-2,4(1H,3H)-dione derivatives have been identified as fluoroquinolone-like inhibitors of these enzymes, suggesting potential for the development of new antibacterial agents to combat resistance. nih.gov

Phosphodiesterases (PDEs): Inhibition of PDEs, such as PDE4, has been linked to anti-inflammatory effects. nih.gov

Cyclin-Dependent Kinases (CDKs): Targeting CDK5 could have implications for neurodegenerative diseases and cancer. nih.gov

Receptors:

5-HT3A Receptor: Antagonism of this receptor is a known mechanism for antiemetic drugs. nih.gov

Other Therapeutic Areas:

Anticonvulsant Activity: The quinazolinedione scaffold has shown potential in this area. nih.gov

Antihypertensive and Antiplatelet Activity: These reported activities warrant further investigation. nih.gov

Antioxidant and Anti-inflammatory Properties: These general activities could be explored for a variety of conditions. nih.gov

The following table summarizes the inhibitory activity of selected 2-phenyl quinoline hydrazide derivatives, highlighting the potential for this class of compounds against microbial targets.

| Compound | MIC (μM) vs. S. aureus | MIC (μM) vs. C. albicans |

| 5 | 49.04 | >100 |

| 6b | 38.64 | >100 |

| 11 | <25 | 29 |

| 13 | <25 | 31 |

Table 2: Minimum Inhibitory Concentration (MIC) of Selected 2-Phenyl Quinoline Hydrazide Derivatives. acs.org

Potential in Materials Science and Other Non-Biological Applications

Beyond their therapeutic potential, quinoline-based structures, including the quinoline-2,4-dione scaffold, possess properties that make them attractive for applications in materials science and other non-biological fields.

Potential areas of application include:

Fluorescent Materials: Quinoline derivatives are known to exhibit fluorescence and can serve as the core for fluorescent markers and optical brighteners. researchgate.netresearchgate.netrsc.org Their photophysical properties can be tuned by modifying the substituents on the quinoline ring system, making them suitable for applications in bio-imaging and as sensors. researchgate.netrsc.org

Organic Electronics: The π-conjugated system of the quinoline core suggests potential for use in organic light-emitting diodes (OLEDs) and other organic electronic devices. researchgate.net

UV Absorbers and Polymerization Retardants: The inherent UV absorption properties of such aromatic systems could be harnessed for developing UV-protective coatings and additives for polymers to prevent degradation. researchgate.net

Catalysis: Modified quinolinedione structures could be explored as ligands for metal catalysts or as organocatalysts in various chemical transformations. The synthesis of quinazoline-2,4(1H,3H)-dione from CO2 using smectite catalysts highlights the role of related structures in green chemistry applications. rsc.org

The exploration of these non-biological applications is still in its early stages but represents a promising new frontier for the versatile this compound scaffold.

Q & A

Basic: What synthetic methodologies are optimized for preparing 1-phenylquinoline-2,4(1H,3H)-dione and its derivatives?

Answer:

The synthesis typically involves cyclocondensation reactions, with modifications depending on substituents. For example, quinoline-2,4-dione derivatives can be synthesized via base-catalyzed cyclization of substituted anthranilic acid derivatives or via microwave-assisted reactions to improve yields . Key steps include:

- Intermediate formation : Use of 3-hydroxy-1-methylpyrimidine-2,4(1H,3H)-dione as a precursor, followed by substitution at the C6 or C8 position to introduce aryl/heteroaryl groups .

- Purification : Column chromatography (C18 columns) with mobile phases optimized for polarity (e.g., methanol/water gradients) .

- Yield optimization : Microwave irradiation reduces reaction time (e.g., from 12 hours to 30 minutes) and improves purity (>95%) .

Basic: How can ¹H NMR and HRMS be used to confirm the structural integrity of this compound derivatives?

Answer:

- ¹H NMR : Characteristic signals include:

- Downfield shifts (~δ 10–12 ppm) for NH protons in the quinoline-dione core.

- Distinct aromatic proton splitting patterns (e.g., para-substituted phenyl groups show doublets at δ 7.2–7.8 ppm) .

- HRMS : Confirm molecular weight with <5 ppm error. For example, a derivative with molecular formula C₁₉H₁₆FNO₂S showed [M+H]+ at m/z 348.0912 (calculated: 348.0908) .

Advanced: How do C5 vs. C8 substitutions on the quinoline-2,4-dione scaffold influence cannabinoid receptor (CB2R) activity?

Answer:

- C5-substituted derivatives : Act as CB2R agonists (EC₅₀ = 0.3–1.2 μM) with selectivity over CB1R (>100-fold). Substituents like trifluoromethyl enhance binding affinity via hydrophobic interactions .

- C8-substituted analogs : Exhibit antagonistic activity (IC₅₀ = 0.8–2.5 μM) due to steric hindrance in the receptor’s ligand-binding pocket .

- Methodological validation : Use radioligand displacement assays (³H-CP55,940) and functional cAMP assays to distinguish agonist/antagonist profiles .

Advanced: What computational strategies are effective for predicting binding modes of quinoline-2,4-diones to biological targets?

Answer:

- Molecular docking : B3LYP/6-31G** level DFT calculations predict hydrogen-bonding interactions (e.g., between dione carbonyl groups and receptor residues) .

- 3D-QSAR/CoMFA : Generate pharmacophore models using steric/electrostatic fields. For CB2R ligands, the model showed a cross-validated q² > 0.5, guiding C3/C5 substituent optimization .

- Solvent effects : Include implicit solvent models (e.g., PCM for aqueous/DMSO environments) to refine binding energy calculations .

Basic: What in vitro assays are recommended for preliminary evaluation of anticancer activity in quinoline-2,4-dione derivatives?

Answer:

- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values <10 μM considered promising .

- Mechanistic studies :

- DNA intercalation: Fluorescence quenching assays using ethidium bromide .

- Topoisomerase inhibition: Gel electrophoresis to detect DNA cleavage .

Advanced: How can in vivo efficacy of 1-phenylquinoline-2,4-dione derivatives be validated in autoimmune disease models?

Answer:

- Experimental autoimmune encephalomyelitis (EAE) : Oral administration (10–50 mg/kg/day) reduces clinical scores by >50% via CB2R-mediated immunosuppression .

- Biomarker analysis : ELISA for pro-inflammatory cytokines (e.g., IL-17, TNF-α) in serum and CNS tissue .

- Histopathology : H&E staining to assess immune cell infiltration in the spinal cord .

Basic: What chromatographic methods resolve diastereomers in tetrahydroquinoline-dione derivatives?

Answer:

- HPLC : Chiralpak AD-H column (4.6 × 250 mm), isocratic elution with n-hexane/isopropanol (85:15), flow rate 1 mL/min .

- Detection : UV at 254 nm; retention times differ by 2–3 minutes for enantiomers .

Advanced: How do structural modifications at the N1 position affect metabolic stability?

Answer:

- Methyl vs. benzyl groups : Methyl substitution reduces CYP3A4-mediated oxidation (t₁/₂ increased from 1.2 to 4.7 hours in microsomal assays) .

- Fluorine introduction : Para-fluorophenyl groups enhance metabolic stability (AUC increased by 2.5-fold in rat PK studies) .

Basic: What crystallographic techniques confirm the solid-state structure of quinoline-2,4-diones?

Answer:

- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C=O at 1.21–1.23 Å) and dihedral angles (e.g., 5.8° between quinoline and phenyl planes) .

- Data refinement : SHELXL-97 with R factor <0.05 and wR <0.15 .

Advanced: How to address contradictions in SAR data between in vitro and in vivo models?

Answer:

- Bioavailability factors : Measure plasma protein binding (e.g., >95% binding reduces free drug concentration) .

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives with retained activity) .

- Dose adjustment : Use allometric scaling from rodent to human doses based on body surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.